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2-Phenoxyethanamine

hydrochloride

CAS No.: 17959-64-7

Cat. No.: B095075 Get Quote

Executive Summary
This guide analyzes the pharmacological architecture of 2-Phenoxyethanamine (2-PEA), a

privileged scaffold distinct from its carbon-analog, 2-Phenylethylamine.[1][2] While often

overshadowed by the latter, the 2-PEA moiety serves as the pharmacophore core for a diverse

range of therapeutics, from irreversible alpha-blockers to antiarrhythmics. This document

details the Structure-Activity Relationships (SAR), mechanistic pathways, and validated

experimental protocols for researchers developing next-generation derivatives.

Part 1: The Chemical Scaffold & SAR Analysis
The "Oxygen Bridge" Effect
The defining feature of 2-Phenoxyethanamine (

) is the ether linkage between the phenyl ring and the ethylamine chain.[1][2] This oxygen atom
is not merely a spacer; it fundamentally alters the physicochemical profile compared to
phenethylamine:

Electronic Influence: The oxygen atom acts as an electron donor to the phenyl ring via

resonance (+M effect), increasing electron density at the ortho and para positions. This

influences
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stacking interactions within receptor binding pockets.[1][2]

Conformational Flexibility: The

bond angle (~110°) and rotational freedom allow the phenyl ring to adopt diverse orientations
relative to the amine, facilitating binding to promiscuous targets like Adrenergic receptors
and Sodium channels.

Metabolic Stability: The ether bond is generally more resistant to MAO-mediated oxidative

deamination than the direct carbon linkage, though O-dealkylation by CYP450 enzymes

becomes a relevant metabolic pathway.[1][2]

Structure-Activity Relationship (SAR) Matrix
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Structural Domain Modification
Biological
Consequence

Representative
Drug

Amine Terminus
Tertiary amine +

Chloroethyl group

Irreversible Alpha-

Blockade: Forms a

reactive aziridinium

ion that covalently

binds to the receptor.

[1][2]

Phenoxybenzamine

Amine Terminus

Secondary amine +

Imidazoline-like

structures

Alpha-2 Agonism:

Increases affinity for

central

receptors, reducing

sympathetic outflow.

[1][2]

Lofexidine

Phenyl Ring
2,6-Dimethyl

substitution

Na+ Channel

Blockade: Steric bulk

protects the ether

oxygen and optimizes

fit in the voltage-gated

sodium channel pore.

Mexiletine

Phenyl Ring 2-Alkoxy substitution

Alpha-1 Antagonism:

Enhances selectivity

for post-synaptic

receptors

(vasodilation).[1][2]

Moxisylyte

Linker Beta-hydroxyl group

Beta-Blockade:

Introduction of a chiral

-OH group

(resembling

epinephrine) shifts

affinity toward

-adrenergic receptors.

[1][2]

Carvedilol
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Part 2: Mechanisms of Action & Signaling Pathways
Alpha-Adrenergic Modulation
The most clinically validated target for 2-PEA derivatives is the Alpha-Adrenergic receptor

family.[1][2]

Antagonists (e.g., Moxisylyte, Phenoxybenzamine): These agents block the

-coupled

receptor pathway. By preventing Norepinephrine (NE) binding, they inhibit the hydrolysis of
PIP2 into IP3 and DAG, preventing the release of intracellular

and causing smooth muscle relaxation (Vasodilation).

Agonists (e.g., Lofexidine): These target the

-coupled

autoreceptors. Activation inhibits Adenylyl Cyclase, reduces cAMP, and hyperpolarizes the
neuron, thereby inhibiting the release of Norepinephrine.

Pathway Visualization
The following diagram illustrates the divergent signaling pathways modulated by 2-PEA

derivatives.
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Caption: Divergent signaling: Alpha-1 blockade prevents vasoconstriction (top), while Alpha-2

activation inhibits sympathetic outflow (bottom).[1][2]

Part 3: Validated Experimental Protocols
Synthesis of 2-Phenoxyethanamine Derivatives
Objective: To synthesize a high-purity 2-PEA derivative using a scalable, self-validating

nucleophilic substitution protocol. Target Compound:N-[2-(2-methoxyphenoxy)ethyl]amine

(Moxisylyte precursor analog).[1][2]

Reagents:

Guaiacol (2-methoxyphenol)[2]

N-(2-Bromoethyl)phthalimide (Protected amine source)[1][2]

Potassium Carbonate (

)[3]

Hydrazine Hydrate (

)

Acetonitrile (ACN)

Protocol:

Alkylation (The "Locking" Step):

Dissolve Guaiacol (1.0 eq) in anhydrous ACN.

Add

(2.0 eq) and stir at room temperature for 30 min to generate the phenoxide anion.
Checkpoint: The mixture should turn slightly yellow/opaque.

Add N-(2-Bromoethyl)phthalimide (1.1 eq).[1][2] Reflux at 80°C for 12 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the phenol spot

indicates completion.

Deprotection (The Release):

Filter the reaction mixture to remove inorganic salts. Evaporate solvent.[2][4]

Redissolve the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq).

Reflux for 4 hours.[2] A white precipitate (phthalhydrazide) will form.

Cool, filter off the precipitate, and concentrate the filtrate.

Purification:

Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then water.

Dry over

and convert to Hydrochloride salt using HCl/Ether for stability.

Functional Assay: Calcium Mobilization (Alpha-1
Antagonism)
Objective: Quantify the antagonistic potency (

) of the synthesized derivative against the Alpha-1 adrenergic receptor.

Methodology:

Cell Line: HEK293 cells stably expressing human

-adrenoceptor.[1][2]

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

Baseline Measurement: Measure basal fluorescence (

) using a fluorometric plate reader (Ex: 488nm, Em: 520nm).
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Antagonist Pre-treatment: Add the test compound (concentration range: 1 nM - 10

M) and incubate for 15 min.

Agonist Challenge: Inject Phenylephrine (

concentration) to trigger

release.

Data Analysis: Calculate the inhibition of fluorescence peak (

) relative to control.

Self-Validation: The positive control (Prazosin) must yield an

in the sub-nanomolar range. If Prazosin fails, the receptor expression or dye loading is
compromised.

Part 4: Therapeutic Applications & Future
Directions[1]
Established Applications

Raynaud’s Phenomenon: Moxisylyte utilizes the 2-PEA scaffold to induce peripheral

vasodilation without the severe systemic hypotension seen with non-selective blockers.[2]

Opioid Withdrawal: Lofexidine (a 2-PEA derivative with an imidazoline ring) mitigates the

"adrenergic storm" of withdrawal by activating central

receptors.

Emerging Research
Multi-Target Ligands: Recent studies explore hybrid molecules combining the 2-PEA scaffold

with cholinesterase inhibitors for Alzheimer's disease, leveraging the scaffold's ability to

penetrate the Blood-Brain Barrier (BBB).

Anticancer Agents: 2-Phenoxyacetamide derivatives (closely related to 2-PEA) have shown

cytotoxicity against MCF-7 breast cancer cells, likely through MAO-A inhibition and
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interference with polyamine metabolism.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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